molecular formula C19H15ClN6O B11211309 2-chloro-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide

2-chloro-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide

Cat. No.: B11211309
M. Wt: 378.8 g/mol
InChI Key: LJXHSPGFQXVEIU-UHFFFAOYSA-N
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Description

The compound 2-chloro-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide (hereafter referred to as Compound A) features a pyrazolo[3,4-d]pyrimidine core substituted with a 3-methylphenyl group at position 1 and a 2-chlorobenzohydrazide moiety at position 2. Its molecular formula is C19H15ClN6O, with a molecular weight of approximately 378.82 g/mol (calculated based on analogous structures in ). The 2-chlorobenzoyl group enhances lipophilicity (logP ≈ 4.1), while the 3-methylphenyl substituent contributes to steric bulk and modulates electronic interactions .

Properties

Molecular Formula

C19H15ClN6O

Molecular Weight

378.8 g/mol

IUPAC Name

2-chloro-N'-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide

InChI

InChI=1S/C19H15ClN6O/c1-12-5-4-6-13(9-12)26-18-15(10-23-26)17(21-11-22-18)24-25-19(27)14-7-2-3-8-16(14)20/h2-11H,1H3,(H,25,27)(H,21,22,24)

InChI Key

LJXHSPGFQXVEIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, room temperature.

    Substitution: Amines, thiols, alkoxides, palladium catalysts, solvents like dimethylformamide, elevated temperatures.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the chloro group.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Physicochemical Properties

Compound A is compared to structurally related pyrazolo[3,4-d]pyrimidine derivatives (Table 1):

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) logP Key Features Reference
2-Chloro-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide R1: 3-methylphenyl; R2: 2-Cl C19H15ClN6O ~378.82 ~4.1 Moderate lipophilicity, chloro group Target
N'-[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide R1: 4-chlorophenyl; R2: 3-CH3 C19H15ClN6O 378.82 4.111 Higher crystallinity (logP >4)
N′-[1-(3-Chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide R1: 3-Cl-4-CH3; R2: 4-OCH3 C20H17ClN6O2 408.85 N/A Increased polarity (methoxy group)
3,4-Dimethoxy-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide R1: 3-methylphenyl; R2: 3,4-OCH3 C21H20N6O3 ~428.43 N/A Enhanced solubility (dimethoxy groups)

Key Observations:

  • Chlorine vs. Methoxy Groups : The 2-chloro substituent in Compound A increases lipophilicity compared to methoxy-substituted analogs (e.g., ), which may enhance membrane permeability but reduce aqueous solubility .
  • Positional Effects : Substitution at the phenyl ring (e.g., 3-methyl vs. 4-chloro in ) alters steric interactions. The 4-chlorophenyl analog exhibits higher logP (4.111), suggesting stronger hydrophobic interactions .

Biological Activity

2-chloro-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of pyrazole derivatives, which have been extensively studied for their diverse biological properties, including antitumor, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of 2-chloro-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is C18H17ClN4O, with a molecular weight of 344.81 g/mol. The structure includes a pyrazolo-pyrimidine framework, which is known to contribute to its biological activity. The presence of the chloro and hydrazide functional groups is significant for its interaction with biological targets.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds similar to 2-chloro-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide can inhibit key enzymes involved in cancer cell proliferation. Specific mechanisms include:

  • Inhibition of BRAF(V600E) : This mutation is common in melanoma and other cancers. Compounds targeting this pathway have shown promising results in preclinical models .
  • EGFR Inhibition : Some pyrazole derivatives inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in tumor growth and metastasis .

Anti-inflammatory Activity

Pyrazole derivatives also demonstrate anti-inflammatory effects. For example, compounds have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in various cell lines. This suggests potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are well-documented. Studies have shown that certain derivatives exhibit activity against a range of bacterial strains, potentially through mechanisms involving membrane disruption and inhibition of bacterial growth .

Case Study 1: Antitumor Screening

A study evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives for their antitumor activity against various cancer cell lines. The results indicated that compounds with similar structures to 2-chloro-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide exhibited IC50 values in the micromolar range against melanoma cells, suggesting effective inhibition of cell proliferation .

Case Study 2: Anti-inflammatory Mechanism

Another research focused on the anti-inflammatory effects of hydrazone derivatives derived from pyrazole. The study found that treatment with these compounds significantly reduced LPS-induced inflammation in macrophages by downregulating NF-kB signaling pathways .

Data Table: Summary of Biological Activities

Activity TypeMechanism/TargetReference
AntitumorInhibition of BRAF(V600E)
EGFR Inhibition
Anti-inflammatoryInhibition of TNF-α production
NF-kB signaling pathway modulation
AntimicrobialMembrane disruption

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